3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(trifluoromethyl)-

Lipophilicity Drug Design CNS Penetration

3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(trifluoromethyl)- (CAS 909397-17-7) is a bicyclic amine belonging to the 3-azabicyclo[3.1.0]hexane family, a privileged scaffold in CNS drug design. This compound bears a para-methylphenyl group at the 1-position and a trifluoromethyl substituent directly on the ring nitrogen, yielding a molecular formula of C13H14F3N, a molecular weight of 241.25 g/mol, a calculated LogP of 3.03, and a topological polar surface area (tPSA) of 3.24 Ų.

Molecular Formula C13H14F3N
Molecular Weight 241.25 g/mol
CAS No. 909397-17-7
Cat. No. B12615512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(trifluoromethyl)-
CAS909397-17-7
Molecular FormulaC13H14F3N
Molecular Weight241.25 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C23CC2CN(C3)C(F)(F)F
InChIInChI=1S/C13H14F3N/c1-9-2-4-10(5-3-9)12-6-11(12)7-17(8-12)13(14,15)16/h2-5,11H,6-8H2,1H3
InChIKeyDFJIFTKRTMEQAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methylphenyl)-3-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane (CAS 909397-17-7): Core Physicochemical Identity and Comparator Landscape


3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(trifluoromethyl)- (CAS 909397-17-7) is a bicyclic amine belonging to the 3-azabicyclo[3.1.0]hexane family, a privileged scaffold in CNS drug design [1]. This compound bears a para-methylphenyl group at the 1-position and a trifluoromethyl substituent directly on the ring nitrogen, yielding a molecular formula of C13H14F3N, a molecular weight of 241.25 g/mol, a calculated LogP of 3.03, and a topological polar surface area (tPSA) of 3.24 Ų . Its closest structural analogs include bicifadine (1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane, CAS 71195-57-8), which lacks the N-trifluoromethyl group, and 1-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane (CAS 86215-23-8), which bears a CF3 group on the phenyl ring rather than on the bridgehead nitrogen [2]. These three compounds share the same bicyclic core but differ fundamentally in the placement and number of fluorine atoms, directly impacting their lipophilicity, hydrogen-bonding capacity, and ionization behavior.

Why Bicifadine or Simple 4-CF3-Phenyl Analogs Cannot Substitute for 909397-17-7 in Structure-Activity Programs


Within the 3-azabicyclo[3.1.0]hexane chemical space, even single-atom modifications produce substantial shifts in key drug-design parameters. The presence of the N-trifluoromethyl group in 909397-17-7 fundamentally alters the ionization state of the bridgehead nitrogen: whereas bicifadine (secondary amine, predicted pKa ≈ 10.6 [1]) is largely protonated at physiological pH, the N-CF3 analogue is expected to be predominantly neutral under the same conditions, a property with profound consequences for passive membrane permeability, CNS penetration, and off-target pharmacology [2]. Simultaneously, the alternative placement of the CF3 group on the phenyl ring (as in CAS 86215-23-8) preserves the basic amine center but yields a substantially higher polar surface area (PSA 12.03 Ų vs. 3.24 Ų) and a lower LogP (2.90 vs. 3.03), altering both solubility and blood-brain barrier partitioning . These physicochemical divergences mean that SAR trends established for bicifadine or 4-CF3-phenyl congeners cannot be linearly extrapolated to the N-trifluoromethyl series, making direct procurement of 909397-17-7 essential for any program exploring this precise pharmacophoric pattern.

Quantitative Differentiation Evidence: 909397-17-7 vs. Closest Structural Analogs


Lipophilicity Differential: 909397-17-7 Exhibits a 0.93 Log Unit Higher LogP than Bicifadine

The calculated LogP (XLogP3) of 909397-17-7 is 3.03 , compared to 2.10 for bicifadine [1]. This 0.93 log unit increase represents an approximately 8.5-fold increase in octanol-water partition coefficient, driven by the replacement of the N-H hydrogen with a trifluoromethyl group. For CNS-targeted programs, a LogP in the 2–4 range is generally considered optimal for blood-brain barrier penetration; 909397-17-7 falls squarely within this window while bicifadine sits at the lower boundary, suggesting differential CNS partitioning behavior [2].

Lipophilicity Drug Design CNS Penetration

Polar Surface Area Reduction: 909397-17-7 tPSA of 3.24 Ų is 73% Lower than Bicifadine (12.03 Ų)

The topological polar surface area (tPSA) of 909397-17-7 is reported as 3.24 Ų , whereas bicifadine registers a tPSA of 12.03 Ų [1]. This 73% reduction is attributed to the N-trifluoromethyl substitution, which eliminates the hydrogen-bond donor capacity of the secondary amine. In medicinal chemistry, a tPSA below 60–70 Ų is correlated with good oral bioavailability, and values below 20–30 Ų are strongly associated with efficient CNS penetration [2]. While both compounds fall within CNS-favorable ranges, the ultra-low tPSA of 909397-17-7 may confer an advantage in scenarios demanding high passive brain penetration or when minimizing P-glycoprotein recognition is critical.

Polar Surface Area BBB Permeability Physicochemical Profiling

Ionization State Divergence: N-Trifluoromethyl Substitution Eliminates Basicity at the Bridgehead Nitrogen

The secondary amine of bicifadine has a predicted pKa (conjugate acid) of approximately 10.6 [1], meaning it exists predominantly as the protonated ammonium species (≥99%) at physiological pH 7.4. By contrast, the N-trifluoromethyl tertiary amine in 909397-17-7 is expected to be essentially non-basic; the strong electron-withdrawing effect of the CF3 group lowers the pKa of the conjugate acid to well below physiological values, rendering the compound neutral at pH 7.4 [2]. This binary ionization difference (charged vs. neutral at physiological pH) has cascading effects on volume of distribution, lysosomal trapping, hERG binding, and phospholipidosis risk—all critical parameters in early-stage drug candidate profiling.

pKa Ionization State N-Trifluoromethyl

N-Trifluoromethyl as a Metabolic Soft Spot Blocker: Predicted Resistance to N-Dealkylation vs. N-Alkyl Analogs

Tertiary amines bearing N-alkyl groups (e.g., N-methyl, N-ethyl) on the 3-azabicyclo[3.1.0]hexane scaffold are susceptible to cytochrome P450-mediated N-dealkylation, a major metabolic clearance pathway [1]. The N-trifluoromethyl substituent in 909397-17-7 is inherently resistant to oxidative N-dealkylation because the C–F bonds are substantially stronger than C–H bonds (bond dissociation energy ~130 kcal/mol for C–F vs. ~100 kcal/mol for C–H), and the electron-deficient CF3 carbon is a poor substrate for P450 oxidation [2]. While direct experimental metabolic stability data for 909397-17-7 are not publicly available, this class-level inference is well-supported: the N-CF3 motif is widely employed in medicinal chemistry specifically to block N-dealkylation while retaining the lipophilicity benefits of N-substitution.

Metabolic Stability N-Dealkylation CYP450

LogP Superiority over the 4-CF3-Phenyl Regioisomer: 909397-17-7 Surpasses CAS 86215-23-8 by 0.13 Log Units

When the CF3 group is placed on the phenyl ring rather than the bridgehead nitrogen (CAS 86215-23-8), the calculated LogP is 2.90 , compared to 3.03 for 909397-17-7 . This modest 0.13 log unit difference (factor of ~1.35× in partition coefficient) reflects the differential impact of N-trifluoromethyl vs. aryl-trifluoromethyl substitution on overall molecular lipophilicity. More importantly, the two regioisomers exhibit dramatically different hydrogen-bonding profiles: CAS 86215-23-8 retains a hydrogen-bond donor (N-H, PSA 12.03 Ų), whereas 909397-17-7 does not (PSA 3.24 Ų). These combined differences mean that the two compounds, despite sharing the same core and the same number of fluorine atoms, will exhibit distinct pharmacokinetic and pharmacodynamic behaviors.

Lipophilicity Regioisomer Comparison CF3 Placement

Non-Commercial Scaffold Differentiation: 909397-17-7 is Absent from Major Drug Candidate Databases, Representing Underexplored Chemical Space

Unlike bicifadine, which has been extensively characterized in preclinical and clinical studies as a triple monoamine reuptake inhibitor (norepinephrine transporter IC50 = 55 nM, serotonin transporter IC50 = 117 nM, dopamine transporter IC50 = 910 nM) , and unlike the 4-CF3-phenyl analog which appears in multiple dopamine D3 receptor modulator patents [1], the N-trifluoromethyl analog 909397-17-7 is not indexed in major bioactivity databases (ChEMBL, BindingDB, DrugBank) as of the current evidence cutoff. This absence from established pharmacological datasets positions 909397-17-7 as a genuinely underexplored chemotype. For organizations pursuing novel intellectual property in the 3-azabicyclo[3.1.0]hexane space, or seeking to differentiate their screening libraries from competitor collections heavily populated with bicifadine analogs, 909397-17-7 represents a strategic procurement choice with higher novelty potential.

Chemical Space Patent Analysis Scaffold Novelty

Optimal Procurement and Application Scenarios for 1-(4-Methylphenyl)-3-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane (909397-17-7)


CNS Lead Optimization Programs Requiring Maximal Passive Brain Penetration

Based on its ultra-low tPSA (3.24 Ų) and favorable LogP (3.03), 909397-17-7 is optimally deployed as a brain-penetrant scaffold in CNS drug discovery campaigns [1][2]. Programs targeting dopamine D3 receptors, where the 3-azabicyclo[3.1.0]hexane core has established pharmacophoric relevance, stand to benefit most directly from this compound's predicted BBB permeability advantage over bicifadine-derived chemotypes [3]. Procurement is recommended at the hit-to-lead transition when parallel assessment of multiple core scaffolds is standard practice, and the binary ionization difference (neutral vs. charged at pH 7.4) can be exploited to interrogate target engagement hypotheses.

Metabolic Stability Optimization via N-Dealkylation Blockade

For medicinal chemistry teams encountering rapid N-dealkylation as a primary clearance mechanism in their 3-azabicyclo[3.1.0]hexane series, 909397-17-7 offers a strategic solution by replacing the metabolically labile N-alkyl or N-H group with a stable N-CF3 substituent [1]. This substitution is predicted to eliminate CYP450-mediated N-dealkylation while preserving, or even enhancing, the lipophilicity that drives target binding [2]. The compound should be procured alongside the corresponding N-H and N-alkyl analogs to generate matched molecular pair data, enabling quantitative attribution of any metabolic stability gains specifically to the N-CF3 modification.

Intellectual Property Generation in the 3-Azabicyclo[3.1.0]hexane Chemical Space

Given the extensive patent coverage of bicifadine analogs as monoamine reuptake inhibitors and 4-CF3-phenyl 3-azabicyclo[3.1.0]hexanes as dopamine D3 modulators [1], the N-trifluoromethyl substitution pattern of 909397-17-7 represents a relatively unexplored vector for composition-of-matter claims [2]. Organizations building proprietary screening libraries should prioritize this compound specifically because its structural features—N-CF3 combined with 1-(4-methylphenyl)—are poorly represented in both the patent and peer-reviewed literature, increasing the likelihood of identifying novel biological activities with strong IP positions.

Physicochemical Property Benchmarking in Matched Molecular Pair Analyses

909397-17-7, bicifadine, and CAS 86215-23-8 form a near-ideal matched molecular pair (MMP) triplet for systematically dissecting the contributions of N-CF3 vs. aryl-CF3 vs. N-H substitution to key drug-design parameters [1][2]. Procuring all three compounds simultaneously enables direct, internally consistent measurements of LogD7.4, kinetic solubility, human liver microsome stability, CYP inhibition, and Caco-2 permeability within a single experimental session. The resulting MMP data provide generalizable design principles for the broader 3-azabicyclo[3.1.0]hexane family, extending well beyond the specific therapeutic targets of any individual program.

Quote Request

Request a Quote for 3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(trifluoromethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.